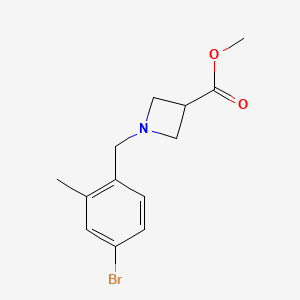
Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzyl bromide and azetidine-3-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting azetidine-3-carboxylic acid with a suitable base, such as sodium hydride, in the presence of a solvent like tetrahydrofuran (THF).
Introduction of Benzyl Group: The 3-bromo-5-fluorobenzyl group is introduced via a nucleophilic substitution reaction. The azetidine intermediate is treated with 3-bromo-5-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or alcoholic solvents.
Major Products
Nucleophilic Substitution: Substituted azetidine derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated azetidine derivatives.
Reduction: Reduced azetidine derivatives with modified ring structures.
Ester Hydrolysis: Azetidine-3-carboxylic acid derivatives.
科学研究应用
Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives and their interactions with biological targets.
Material Science: It can be employed in the development of novel materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The azetidine ring’s strained structure can facilitate binding to biological targets, enhancing the compound’s efficacy. The bromine and fluorine atoms in the benzyl group can also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- Methyl 1-(3-chloro-5-fluorobenzyl)azetidine-3-carboxylate
- Methyl 1-(3-bromo-4-fluorobenzyl)azetidine-3-carboxylate
- Methyl 1-(3-bromo-5-chlorobenzyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(3-bromo-5-fluorobenzyl)azetidine-3-carboxylate is unique due to the specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making this compound a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
属性
IUPAC Name |
methyl 1-[(3-bromo-5-fluorophenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15(7-9)5-8-2-10(13)4-11(14)3-8/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUVGJORKNNKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














